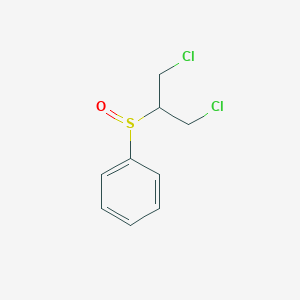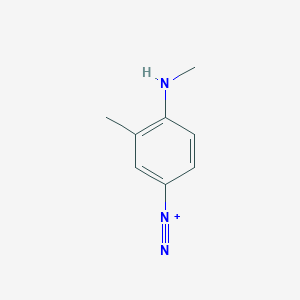
3-Methyl-4-(methylamino)benzene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(methylamino)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. These compounds are highly reactive and are used as intermediates in various organic synthesis reactions, particularly in the preparation of azo dyes and other aromatic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-4-(methylamino)benzene-1-diazonium typically involves the diazotization of 3-Methyl-4-(methylamino)aniline. The process is as follows:
Starting Material: 3-Methyl-4-(methylamino)aniline.
Reagents: Sodium nitrite (NaNO₂) and a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
The reaction proceeds as follows: [ \text{3-Methyl-4-(methylamino)aniline} + \text{NaNO₂} + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H₂O} ]
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to maintain the low temperature and control the reaction rate. The diazonium salt is often used immediately in subsequent reactions due to its instability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(methylamino)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Using copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) to replace the diazonium group with a halide or cyanide.
Azo Coupling: Reacting with phenols or aromatic amines in alkaline conditions to form azo dyes.
Major Products Formed
Aryl Halides: Formed via Sandmeyer reactions.
Azo Compounds: Formed via coupling reactions with phenols or aromatic amines.
Aplicaciones Científicas De Investigación
3-Methyl-4-(methylamino)benzene-1-diazonium is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: In the study of enzyme-catalyzed reactions involving diazonium compounds.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(methylamino)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions due to the excellent leaving group ability of nitrogen gas (N₂). The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or coupling partners used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium compound used in similar reactions.
4-Nitrobenzenediazonium: Another diazonium compound with a nitro group that affects its reactivity.
Uniqueness
3-Methyl-4-(methylamino)benzene-1-diazonium is unique due to the presence of both a methyl group and a methylamino group on the aromatic ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
91259-29-9 |
|---|---|
Fórmula molecular |
C8H10N3+ |
Peso molecular |
148.19 g/mol |
Nombre IUPAC |
3-methyl-4-(methylamino)benzenediazonium |
InChI |
InChI=1S/C8H10N3/c1-6-5-7(11-9)3-4-8(6)10-2/h3-5,10H,1-2H3/q+1 |
Clave InChI |
OMLDVCZVGLONGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+]#N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)

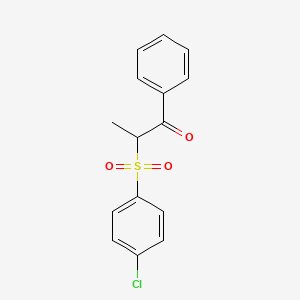

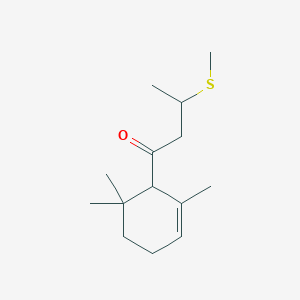


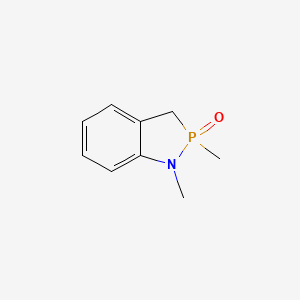

![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)

